Almitrine-raubasine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

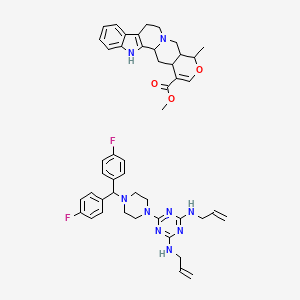

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKZCNVWFBSPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H53F2N9O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

830.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synergistic Neuroprotection of Almitrine-Raubasine in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of the almitrine-raubasine combination in the context of cerebral ischemia. The synergistic effects of almitrine (B1662879), a peripheral chemoreceptor agonist, and raubasine (B4998273), an alpha-1 adrenergic antagonist, offer a multi-pronged approach to neuroprotection. Almitrine enhances arterial oxygenation, while raubasine improves cerebral microcirculation. Together, they work to restore metabolic homeostasis in the ischemic brain. This document details the molecular pathways, summarizes quantitative preclinical and clinical data, provides methodologies for key experimental protocols, and visualizes the complex interactions through signaling pathway diagrams.

Core Mechanisms of Action

The therapeutic efficacy of the this compound combination in cerebral ischemia stems from the complementary and synergistic actions of its two components. Almitrine primarily acts on the peripheral chemoreceptors to improve systemic oxygenation, while raubasine acts directly on the cerebral vasculature to enhance blood flow.

Almitrine: Enhancing Arterial Oxygenation

Almitrine is a respiratory stimulant that acts as an agonist on the peripheral chemoreceptors located in the carotid bodies.[1] Its mechanism involves the following key steps:

-

Inhibition of TASK-like Potassium Channels: Almitrine is thought to inhibit the background TASK-like potassium channels (specifically TASK-1 and TASK-3) in the glomus cells of the carotid body.[2][3][4][5]

-

Glomus Cell Depolarization: Inhibition of potassium efflux leads to depolarization of the glomus cell membrane.

-

Calcium Influx: This depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium.

-

Neurotransmitter Release: The rise in intracellular calcium promotes the release of neurotransmitters, including dopamine (B1211576) and ATP, from the glomus cells.[6][7][8]

-

Afferent Signal to the Brainstem: These neurotransmitters stimulate the afferent nerve endings of the carotid sinus nerve, sending an increased signal to the respiratory centers in the brainstem.

-

Increased Ventilation and Improved V/Q Matching: The brainstem responds by increasing the rate and depth of breathing, which improves the ventilation/perfusion (V/Q) ratio in the lungs, leading to enhanced arterial oxygen saturation (PaO2).[9]

Raubasine: Improving Cerebral Blood Flow

Raubasine, also known as ajmalicine, is an alkaloid with selective alpha-1 adrenergic receptor antagonist properties.[10][11] Its vasodilatory action on cerebral blood vessels is crucial for its neuroprotective effects in ischemia. The mechanism involves:

-

Alpha-1 Adrenergic Receptor Blockade: Raubasine competitively blocks alpha-1 adrenergic receptors on the vascular smooth muscle cells of cerebral arteries and arterioles.[10]

-

Inhibition of the Gq Protein Pathway: Alpha-1 adrenergic receptors are coupled to Gq proteins. Raubasine's antagonism prevents the activation of this pathway by endogenous vasoconstrictors like norepinephrine (B1679862).[12][13]

-

Reduced Intracellular Calcium: The Gq pathway normally activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores (sarcoplasmic reticulum), and DAG activates protein kinase C (PKC). By blocking this cascade, raubasine leads to a decrease in intracellular calcium levels.[14][15][16][17]

-

Vascular Smooth Muscle Relaxation: The reduction in intracellular calcium leads to the dephosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle and vasodilation.[16]

-

Increased Cerebral Blood Flow: The resulting vasodilation increases cerebral blood flow (CBF), improving the delivery of oxygen and glucose to the ischemic brain tissue.

Synergistic Effects in Cerebral Ischemia

The combination of almitrine and raubasine provides a dual benefit in the ischemic brain:

-

Enhanced Oxygen Delivery and Utilization: Almitrine increases the oxygen content of the arterial blood, while raubasine ensures this oxygen-rich blood effectively reaches the ischemic and penumbral zones by improving cerebral perfusion.[9][18]

-

Metabolic Support: The improved supply of oxygen and glucose helps to restore mitochondrial function and ATP production, counteracting the energy failure that is a hallmark of ischemic neuronal injury.[18]

-

Neurotransmitter Modulation: The combination may also modulate the release of excitatory and inhibitory neurotransmitters in the ischemic brain, although further research is needed to fully elucidate these effects.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound in cerebral ischemia.

Table 1: Preclinical Data on this compound in Animal Models of Cerebral Ischemia

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Cerebral Blood Flow (CBF) | MCAO Rats | This compound | Significant increase in CBF in the ischemic hemisphere compared to controls. | [19] |

| Infarct Volume | MCAO Rats | This compound | Reduction in infarct volume compared to untreated animals. | [20] |

| Cerebral Oxygen Consumption (CMRO2) | Dogs with transient cerebral ischemia | This compound | CMRO2 remained within the normal range in the treated group, while it decreased by 60% in the control group. | [9] |

| Venous Cerebral Blood Flow (vCBF) | Dogs with transient cerebral ischemia | This compound | vCBF slightly increased in the treated group, while it decreased by more than 60% in the control group. | [9] |

| Cerebral Vascular Resistance (CVR) | Dogs with transient cerebral ischemia | This compound | CVR slightly decreased by 35% in the treated group, while it increased by 140% in the control group. | [9] |

Table 2: Clinical Data on this compound in Stroke Patients

| Parameter | Study Design | Patient Population | Treatment | Outcome | Reference |

| Cerebral Blood Flow (CBF) | Open-label | Ischemic Stroke Patients | This compound | Increased CBF in the ischemic hemisphere. | [21] |

| Functional Recovery (Barthel Index) | Randomized, double-blind, placebo-controlled | Ischemic Stroke Patients | This compound | Significant improvement in Barthel Index scores at 1, 2, and 3 months compared to placebo. | [22] |

| Neurological Deficit (NFDS) | Randomized, double-blind, placebo-controlled | Ischemic Stroke Patients | This compound | Significantly more patients in the treated group showed improvement in Neurological Functional Deficit Scores at 2 and 3 months. | [22] |

| Cognitive Function | Double-blind, placebo-controlled | Patients with age-related cognitive disorders | This compound | Significant improvement in symptomatology compared to placebo, especially in vascular cases. | [23] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a widely used model to mimic focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Operating microscope

-

Micro-surgical instruments

-

4-0 nylon monofilament with a rounded tip

-

Laser Doppler flowmeter

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms occlusion.

-

For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

Suture the incision and allow the animal to recover.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment

TTC is a dye used to differentiate between viable and infarcted brain tissue.

Materials:

-

Rat brain from the MCAO model

-

2% TTC solution in phosphate-buffered saline (PBS)

-

4% paraformaldehyde solution

-

Brain matrix for slicing

-

Image analysis software

Procedure:

-

Euthanize the rat at a specific time point after MCAO (e.g., 24 or 48 hours).

-

Carefully remove the brain and place it in a cold brain matrix.

-

Slice the brain into 2 mm coronal sections.

-

Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.[24][25][26][27][28]

-

Fix the stained slices in 4% paraformaldehyde.

-

Capture digital images of the slices.

-

Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere in each slice.

-

Calculate the infarct volume by integrating the infarct area over the thickness of the slices.

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the sampling of extracellular neurotransmitters in a specific brain region of a freely moving animal.

Materials:

-

Rat with a surgically implanted guide cannula over the brain region of interest (e.g., striatum)

-

Microdialysis probe

-

Micro-infusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with an appropriate detector (e.g., electrochemical or fluorescence)

Procedure:

-

Gently insert the microdialysis probe through the guide cannula into the brain.[29][30][31][32][33]

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of 1-2 hours.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a preservative.

-

Induce cerebral ischemia (e.g., MCAO) and administer the this compound combination or vehicle.

-

Continue collecting dialysate samples throughout the experiment.

-

Analyze the concentration of neurotransmitters (e.g., glutamate, GABA, dopamine) in the dialysate samples using HPLC.

Visualization of Signaling Pathways and Workflows

Almitrine's Mechanism of Action in Carotid Body Glomus Cells

Caption: Almitrine's signaling cascade in carotid body glomus cells.

Raubasine's Mechanism of Action in Vascular Smooth Muscle Cells

Caption: Raubasine's vasodilatory signaling pathway.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The this compound combination presents a compelling therapeutic strategy for cerebral ischemia by addressing two critical aspects of its pathophysiology: impaired oxygenation and reduced cerebral blood flow. The synergistic action of these two compounds leads to improved metabolic function and neuroprotection in the ischemic brain. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should continue to explore the detailed molecular mechanisms, including the modulation of neurotransmitter systems and inflammatory pathways, to fully realize the therapeutic potential of this drug combination.

References

- 1. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 2. Heteromeric TASK-1/TASK-3 is the major oxygen-sensitive background K+ channel in rat carotid body glomus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heteromeric TASK-1/TASK-3 is the major oxygen-sensitive background K+ channel in rat carotid body glomus cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carotid body chemosensory responses in mice deficient of TASK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TASK-like potassium channels and oxygen sensing in the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of almitrine on the release of catecholamines from the rabbit carotid body in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential stimulus coupling to dopamine and norepinephrine stores in rabbit carotid body type I cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotransmission in the carotid body: transmitters and modulators between glomus cells and petrosal ganglion nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Curative effect of an this compound combination in the postischemic syndrome following transient cerebral ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the alpha 1 and alpha 2-adrenoceptor-mediated pressor response in pithed rats by raubasine, tetrahydroalstonine and akuammigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pre- and postsynaptic alpha-adrenoceptor blocking activity of raubasine in the rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 13. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mobilization of cellular calcium and contraction-relaxation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mobilization of intracellular calcium in cultured vascular smooth muscle cells by uridine triphosphate and the calcium ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dynamic Ca2+ signalling in rat arterial smooth muscle cells under the control of local renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological features of an this compound combination. Activity at cerebral levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Cerebral ischemia: from pharmacology to modern techniques and clinical implications. Value of almitrine-raubasin (Duxil Duxaril). International symposium, Hangzhou, People's Republic of China, May 14, 1994 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessment of the therapeutic activity of a combination of almitrine and raubasine on functional rehabilitation following ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Clinical efficacy of this compound. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2,3,5-Triphenyltetrazolium chloride (TTC) staining and infarct volume assessment [bio-protocol.org]

- 25. Evaluation of 2,3,5-triphenyltetrazolium chloride staining to delineate rat brain infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 27. 2,3,5-Triphenyl Tetrazolium Chloride (TTC) Staining [bio-protocol.org]

- 28. ahajournals.org [ahajournals.org]

- 29. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 32. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 33. researchgate.net [researchgate.net]

Synergistic Effects of Almitrine and Raubasine on Brain Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of almitrine (B1662879), a respiratory stimulant, and raubasine (B4998273), a peripherally acting alpha-1 adrenergic antagonist, has been investigated for its potential neuroprotective effects, particularly in the context of cerebral ischemia and age-related cognitive decline. This technical guide provides an in-depth analysis of the synergistic effects of this drug combination on brain metabolism. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows. The evidence suggests that the almitrine-raubasine combination enhances cerebral oxygenation and glucose uptake, modulates mitochondrial enzyme activity, and influences neurotransmitter metabolism, collectively contributing to its neuroprotective profile.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a cascade of detrimental events including hypoxia, energy failure, and metabolic acidosis, ultimately leading to neuronal cell death.[1] Therapeutic strategies often aim to restore cerebral perfusion, improve oxygen and glucose delivery, and mitigate the downstream consequences of ischemic injury.[1] The combination of almitrine and raubasine has emerged as a potential therapeutic agent in this context. Almitrine is known to increase arterial oxygen partial pressure, while raubasine is believed to improve cerebral microcirculation.[2] Their combined action is hypothesized to synergistically enhance brain metabolism and protect against ischemic damage. This guide delves into the scientific evidence supporting these claims.

Effects on Cerebral Hemodynamics and Metabolism

The primary synergistic effect of almitrine and raubasine lies in their ability to improve both oxygen supply and cerebral blood flow, leading to enhanced brain metabolism.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of the this compound combination on cerebral hemodynamics and metabolism.

Table 1: Effects on Cerebral Blood Flow and Oxygen Metabolism in Human Ischemic Stroke Patients (PET Study) [3]

| Parameter | Healthy Hemisphere | Injured Hemisphere | Epicenter of Lesion |

| Change in Cerebral Blood Flow (CBF) | +3% | +13% | - |

| Change in Oxygen Metabolic Rate (CMRO2) | - | - | +3.6% |

Table 2: Hemodynamic and Metabolic Effects in a Canine Model of Transient Cerebral Ischemia [4]

| Parameter | Control Group (Post-ischemia) | This compound Treated Group (Post-ischemia) |

| Venous Cerebral Blood Flow (vCBF) | Decreased by >60% | Slightly increased |

| Cerebral Perfusion Pressure (Perf P) | Decreased by 40% | Slightly decreased (14%) |

| Cerebral Vascular Resistance (CVR) | Increased by 140% | Slightly decreased (35%) |

| Cerebral Metabolic Rate of Oxygen (CMRO2) | Decreased by 60% | Remained within normal range |

Table 3: Effects on Cognitive Function in Patients with Vascular Dementia (Meta-analysis) [5]

| Assessment Scale | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) |

| Mini-Mental State Examination (MMSE) | 2.04 | 1.43 to 2.66 |

Proposed Mechanisms of Action

The beneficial effects of the this compound combination on brain metabolism are believed to be multifactorial, involving actions at the mitochondrial and neurotransmitter levels.

Mitochondrial Energy Metabolism

A key proposed mechanism is the enhancement of mitochondrial function. The combination is reported to act at the cerebral mitochondrial level, potentially by mitigating the age-related decline in key metabolic enzymes.[6]

-

Phosphofructokinase, Pyruvate Dehydrogenase, and Citrate (B86180) Synthase: The drug combination is suggested to counteract the age-related decrease in the activity of these crucial enzymes involved in glycolysis and the Krebs cycle, thereby improving the efficiency of energy production.[6]

-

Oxidative Stress Reduction: Almitrine and raubasine may also interfere with alterations induced by peroxidative stress, acting on components of the electron transport chain such as cytochrome c, cytochrome c oxidase, and succinate (B1194679) dehydrogenase.[6]

Neurotransmitter Systems

The this compound combination has been shown to modulate neurotransmitter systems, particularly the noradrenergic system. Treatment with the combination increases the concentration of noradrenaline metabolites.[6] This effect on the noradrenergic system may be linked to the observed changes in electroencephalographic (EEG) activity, including increased alpha-rhythm distribution and reactivity, and increased beta-rhythm amplitude.[6]

Experimental Protocols

This section details the methodologies employed in key studies to investigate the effects of almitrine and raubasine.

Canine Model of Transient Cerebral Ischemia

This model is used to simulate the conditions of a stroke and evaluate the neuroprotective effects of therapeutic agents.

-

Ischemia Induction: Transient cerebral ischemia is induced in mongrel dogs by the bilateral clamping of both carotid and vertebral arteries for a duration of 10 minutes.[4]

-

Physiological Monitoring: Following declamping, cerebral venous PO2 (cvPO2) is monitored until it reaches a threshold for tissue hypoxia (e.g., 3.6 kPa).[4] At this point, key parameters such as venous cerebral blood flow (vCBF), cerebral perfusion pressure (Perf P), cerebral vascular resistance (CVR), and cerebral oxygen consumption (CMRO2) are measured.[4]

-

Drug Administration: The this compound combination is administered as an intravenous infusion. For example, a 110-minute infusion can be applied following the onset of hypoxia.[4]

-

Data Analysis: Hemodynamic and metabolic parameters are compared between the treated group and a control group receiving ventilatory assistance alone.[4]

Human Positron Emission Tomography (PET) Study

PET imaging with oxygen-15 (B1254489) allows for the non-invasive quantification of cerebral blood flow and oxygen metabolism in human subjects.

-

Patient Population: The study typically involves patients who have experienced a recent cerebral ischemic accident.[3]

-

Drug Administration: The this compound combination is administered via intravenous perfusion. A typical protocol involves the perfusion of 15 mg of almitrine bismesilate and 5 mg of raubasine over 90 minutes.[3]

-

PET Imaging Protocol:

-

Radiotracer: Oxygen-15 labeled water ([¹⁵O]H₂O) is used as the tracer for measuring cerebral blood flow (CBF), and gaseous [¹⁵O]O₂ is used for measuring the cerebral metabolic rate of oxygen (CMRO2).

-

Image Acquisition: Dynamic PET scans are performed before and after the drug infusion. Each scan typically lasts for several minutes to track the distribution of the radiotracer.[1]

-

Arterial Blood Sampling: Continuous arterial blood sampling is required to determine the arterial input function, which is necessary for the quantitative analysis of CBF and CMRO2.[1]

-

-

Data Analysis: Statistical analysis is performed on different brain regions, including the epicenter of the lesion, juxtalesional areas, and homologous contralateral areas, to determine the changes in CBF and CMRO2 following treatment.[3]

Assessment of Mitochondrial Enzyme Activity

Standard biochemical assays can be employed to assess the activity of key mitochondrial enzymes.

-

Sample Preparation: Brain tissue is homogenized in an appropriate buffer, and mitochondria are isolated through differential centrifugation.

-

Citrate Synthase Activity Assay: This assay serves as a marker for mitochondrial content. The principle involves the reaction of acetyl-CoA and oxaloacetate, catalyzed by citrate synthase, to produce citrate and Coenzyme A. The free thiol group of Coenzyme A then reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a colored product that can be measured spectrophotometrically at 412 nm.

-

Pyruvate Dehydrogenase and Phosphofructokinase Activity Assays: The activity of these enzymes can also be measured using spectrophotometric or fluorometric methods that couple the enzymatic reaction to the production or consumption of a detectable substance (e.g., NADH).

Analysis of Noradrenaline Metabolites

High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a common method for quantifying noradrenaline and its metabolites in brain tissue.

-

Sample Preparation: Brain tissue samples are homogenized in an acidic solution to precipitate proteins. The supernatant is then collected for analysis.

-

HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a reverse-phase column. The separation of noradrenaline and its metabolites is achieved by using a specific mobile phase composition.

-

Detection: An electrochemical detector is used for the sensitive and selective detection of the eluted compounds.

-

Quantification: The concentration of each metabolite is determined by comparing the peak area in the sample chromatogram to that of known standards.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the study of almitrine and raubasine.

Caption: Synergistic action of almitrine and raubasine on brain metabolism.

Caption: Proposed molecular targets of almitrine and raubasine in the brain.

Caption: Workflow for a human PET study evaluating this compound.

Conclusion

The combination of almitrine and raubasine demonstrates a synergistic effect on brain metabolism, primarily by enhancing cerebral oxygenation and blood flow. Quantitative data from both animal models and human studies support its potential to improve metabolic parameters and cognitive function in the context of cerebral ischemia and age-related decline. The proposed mechanisms of action involve the modulation of key mitochondrial enzymes and the noradrenergic system. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other neuroprotective agents. Further research is warranted to fully elucidate the molecular signaling pathways involved and to optimize the therapeutic application of this drug combination.

References

- 1. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. karger.com [karger.com]

- 4. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of the Almitrine-Raubasine Combination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The almitrine-raubasine combination, a therapeutic agent targeting age-related cognitive decline and neurosensory deficits, exerts its pharmacological effects through a multifaceted mechanism. This technical guide provides a comprehensive overview of the core pharmacological properties of this combination, with a focus on its synergistic actions on cerebral hemodynamics, metabolism, and neurochemical pathways. This document synthesizes preclinical and clinical data to offer an in-depth understanding of the individual contributions of almitrine (B1662879) and raubasine (B4998273) and their combined efficacy. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear, logical representation of the intricate mechanisms of action.

Introduction

Age-related cognitive impairment and cerebrovascular insufficiencies present a significant and growing challenge in an aging global population. The pathophysiology of these conditions is complex, often involving a cascade of events initiated by reduced cerebral blood flow, subsequent hypoxia, and impaired neuronal metabolism. The combination of almitrine, a peripheral chemoreceptor agonist, and raubasine, an α1-adrenergic receptor antagonist, has been developed to address these multifaceted issues. Almitrine enhances arterial oxygenation, while raubasine improves cerebral microcirculation.[1][2] Together, they exhibit a synergistic effect, aiming to restore metabolic homeostasis and protect against neuronal damage. This guide delves into the fundamental pharmacological properties of this combination, providing a detailed resource for researchers and drug development professionals.

Core Mechanisms of Action

The therapeutic efficacy of the this compound combination stems from the complementary actions of its two components, which can be broadly categorized into effects on respiratory function, cerebral circulation, and cellular metabolism.

Almitrine: Enhancing Arterial Oxygenation

Almitrine primarily acts as a peripheral chemoreceptor agonist, stimulating the carotid bodies. This stimulation mimics a state of hypoxemia, leading to an increase in the firing rate of the afferent glossopharyngeal nerve. This, in turn, results in an increased respiratory drive, leading to a rise in arterial oxygen partial pressure (PaO2) and hemoglobin oxygen saturation.[1] This enhanced oxygen supply is a critical first step in counteracting the hypoxic conditions often associated with cerebrovascular disorders.

Raubasine: Improving Cerebral Microcirculation

Raubasine, an alkaloid derived from Rauwolfia serpentina, is an antagonist of α1-adrenergic receptors. By blocking these receptors on vascular smooth muscle, raubasine induces vasodilation, leading to an increase in cerebral blood flow (CBF). This improvement in microcirculation facilitates the delivery of the now oxygen-enriched blood to ischemic brain regions.

Synergistic Effects on Cerebral Metabolism

The combination of increased arterial oxygen content and enhanced cerebral blood flow results in a significant improvement in cerebral oxygen and glucose availability.[1] This synergistic action leads to an increased cerebral arterio-venous difference for both oxygen and glucose, indicating enhanced uptake and utilization by brain tissue.[1] This is further supported by findings of increased 3H-deoxyglucose uptake in the brain under both normoxic and hypoxic conditions.[1]

Furthermore, both almitrine and raubasine appear to exert direct effects at the mitochondrial level. They have been reported to counteract age-related declines in the activity of key metabolic enzymes such as phosphofructokinase, pyruvate (B1213749) dehydrogenase, and citrate (B86180) synthase.[1] They also appear to mitigate peroxidative stress by acting on components of the electron transport chain.[1]

dot

References

Almitrine-Raubasine: A Technical Guide to its Effects on Neuronal Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of almitrine (B1662879) and raubasine (B4998273), known commercially as Duxil®, has been investigated for its potential neuroprotective and cognitive-enhancing effects, particularly in age-related cerebral disorders.[1] The mechanism of action is believed to involve an improvement in brain metabolism through enhanced oxygen and glucose availability.[2][3] This technical guide provides an in-depth analysis of the reported effects of the almitrine-raubasine combination on mitochondrial function within neurons, a critical aspect of its neuropharmacological profile. While direct quantitative data from in vitro neuronal studies are limited in publicly available literature, this guide synthesizes the existing preclinical and clinical findings to provide a comprehensive overview of its proposed mitochondrial-level actions. We will explore its influence on key bioenergetic processes, detail relevant experimental methodologies, and present conceptual signaling pathways based on the available evidence.

Introduction: The Rationale for Targeting Neuronal Mitochondria

Neurons are highly energetic cells, with mitochondria playing a central role in meeting the substantial ATP demand required for neurotransmission, maintaining ion gradients, and other essential cellular processes. Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases and age-related cognitive decline, making it a key target for therapeutic intervention. The this compound combination is proposed to exert its beneficial effects by optimizing neuronal energy metabolism, with a significant focus on mitochondrial function.[2][3]

Core Mechanisms of Action at the Mitochondrial Level

The primary proposed mechanism of this compound revolves around improving the metabolic environment of neurons. This is achieved through two main synergistic actions:

-

Increased Oxygen Availability: Almitrine is known to increase arterial oxygen partial pressure and hemoglobin oxygen saturation.[2] This leads to an enhanced supply of oxygen to cerebral tissues, a critical substrate for mitochondrial respiration.

-

Improved Cerebral Blood Flow and Glucose Uptake: Raubasine is reported to enhance cerebral microcirculation.[4] The combination has been shown to increase the cerebral arterio-venous oxygen and glucose difference, suggesting improved uptake of these essential substrates by brain tissue.[2] Pre-clinical studies have demonstrated an enhancement of ³H-deoxyglucose uptake in the brain under both normal and hypoxic conditions following treatment with the this compound combination.[2]

At a more direct mitochondrial level, almitrine and raubasine are suggested to:

-

Preserve Phosphorylation Efficiency: The combination is reported to decrease the "loss of the 'biological' free energy for phosphorylation," which can be compromised by aging.[2] This suggests an effect on maintaining the efficiency of ATP synthesis.

-

Modulate Key Metabolic Enzymes: Almitrine and raubasine are implicated in influencing the activity of crucial enzymes involved in glycolysis and the Krebs cycle, including phosphofructokinase, pyruvate (B1213749) dehydrogenase, and citrate (B86180) synthase.[2]

-

Protect Against Peroxidative Stress: The components of the combination are reported to interfere with alterations induced by peroxidative stress at the level of key components of the electron transport chain: cytochrome c, cytochrome c oxidase, and succinate (B1194679) dehydrogenase.[2]

Data Presentation: Effects on Mitochondrial Parameters

| Mitochondrial Parameter | Proposed Effect of this compound | Implied Consequence for Neuronal Function | Key Enzymes/Complexes Implicated |

| Mitochondrial Respiration (Oxygen Consumption) | Increase | Enhanced ATP production capacity | Cytochrome c oxidase (Complex IV) |

| Glucose Uptake and Glycolysis | Increase | Increased substrate supply for mitochondrial respiration | Phosphofructokinase, Pyruvate Dehydrogenase |

| ATP Synthesis | Increase / Preservation | Maintained neuronal function and viability | ATP Synthase (Complex V) |

| Mitochondrial Membrane Potential (ΔΨm) | Stabilization / Maintenance | Efficient ATP synthesis and reduced ROS production | Electron Transport Chain Complexes |

| Reactive Oxygen Species (ROS) Production | Decrease / Attenuation of peroxidative stress-induced damage | Reduced oxidative stress and neuroprotection | Cytochrome c, Cytochrome c oxidase, Succinate Dehydrogenase (Complex II) |

Experimental Protocols

The following sections describe detailed methodologies for key experiments that would be employed to quantify the effects of this compound on neuronal mitochondrial function. These are representative protocols based on standard laboratory practices.

Measurement of Neuronal Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in cultured neurons, providing insights into mitochondrial respiration.

Materials:

-

Seahorse XF96 or XFe24 Cell Culture Microplates

-

Primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

This compound solution (at desired concentrations)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Calibrant

Procedure:

-

Cell Seeding: Seed neurons onto a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere and differentiate.

-

Drug Treatment: On the day of the assay, treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Assay Preparation:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

-

-

Seahorse XF Assay:

-

Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate and initiate the assay protocol.

-

The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function (ATP production-linked respiration, maximal respiration, spare respiratory capacity).

-

-

Data Analysis: Normalize the OCR data to cell number or protein concentration in each well. Analyze the data to determine the effect of this compound on the different parameters of mitochondrial respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM Fluorescence Microscopy

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in live neurons.[5]

Materials:

-

Cultured neurons on glass-bottom dishes

-

Imaging medium (e.g., Hibernate E)

-

TMRM stock solution (in DMSO)

-

This compound solution

-

FCCP (as a positive control for depolarization)

-

Fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Cell Culture: Culture neurons on glass-bottom dishes suitable for high-resolution microscopy.

-

Dye Loading: Incubate the neurons with a low concentration of TMRM (e.g., 20-50 nM) in imaging medium for 30-60 minutes at 37°C.[5]

-

Imaging:

-

Mount the dish on the microscope stage equipped with a temperature-controlled chamber (37°C).

-

Acquire baseline fluorescence images of the TMRM-loaded neurons.

-

-

Drug Application: Add this compound solution or vehicle control to the imaging medium and acquire time-lapse images to monitor changes in TMRM fluorescence intensity.

-

Positive Control: At the end of the experiment, add FCCP (e.g., 1-5 µM) to induce complete mitochondrial depolarization and record the subsequent drop in TMRM fluorescence.

-

Image Analysis: Quantify the average TMRM fluorescence intensity within mitochondrial regions of interest over time. A decrease in fluorescence intensity indicates mitochondrial depolarization, while an increase or stabilization may suggest hyperpolarization or maintenance of the membrane potential.

Measurement of Cellular ATP Levels

This protocol outlines a luciferase-based assay to measure total cellular ATP content in neuronal cultures treated with this compound.

Materials:

-

Cultured neurons in a multi-well plate

-

This compound solution

-

Commercially available ATP luminescence assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Seed neurons in an opaque-walled multi-well plate and treat with this compound or vehicle control for the desired time.

-

Assay:

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add the ATP assay reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for a few minutes to induce cell lysis and stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP present.

-

Data Analysis: Normalize the luminescence readings to cell number or protein concentration. Compare the ATP levels in treated versus control cells.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows based on the available information.

Caption: Proposed mechanism of this compound on neuronal energy metabolism.

Caption: Experimental workflow for Seahorse XF Mito Stress Test.

Caption: Workflow for measuring mitochondrial membrane potential with TMRM.

Discussion and Future Directions

The available evidence suggests that the this compound combination has the potential to positively influence neuronal mitochondrial function through a multi-faceted mechanism that enhances substrate availability and may directly protect mitochondrial components from oxidative stress. However, the lack of direct, quantitative studies on isolated neuronal mitochondria or in neuronal cell lines represents a significant gap in the understanding of its precise molecular actions.

Future research should focus on:

-

Quantitative in vitro studies: Utilizing techniques such as high-resolution respirometry (e.g., Seahorse XF) and sensitive fluorescent probes to quantify the effects of almitrine and raubasine, both individually and in combination, on neuronal mitochondrial respiration, membrane potential, ATP synthesis, and ROS production.

-

Enzyme kinetics: Performing detailed kinetic studies on the specific mitochondrial and glycolytic enzymes reported to be affected by the drug combination to understand the nature of their modulation (e.g., activation, inhibition, changes in substrate affinity).

-

Identification of molecular targets: Employing molecular biology and proteomic approaches to identify the direct binding partners of almitrine and raubasine within neurons to elucidate the primary signaling cascades they initiate.

By addressing these research questions, a more complete and detailed picture of the mitochondrial pharmacology of this compound will emerge, which will be invaluable for the rational design and development of future neuroprotective therapies targeting mitochondrial function.

Conclusion

The this compound combination presents a compelling, albeit not fully elucidated, mechanism of action centered on the enhancement of neuronal energy metabolism. Its proposed effects on increasing oxygen and glucose supply, coupled with potential direct actions on mitochondrial enzymes and protection against oxidative stress, position it as a noteworthy compound in the field of neurotherapeutics. This technical guide has synthesized the current understanding of its impact on neuronal mitochondrial function and provided a framework for the experimental approaches required to further investigate its detailed mechanisms. For researchers and drug development professionals, a deeper, quantitative understanding of how this combination modulates the intricate workings of neuronal mitochondria is paramount for unlocking its full therapeutic potential.

References

- 1. Clinical efficacy of this compound. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological features of an this compound combination. Activity at cerebral levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of almitrine/raubasine on cerebral metabolism in the elderly] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Succinate Dehydrogenase Activity by SIRT3 in Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Mechanisms of Almitrine-Raubasine in Hypoxic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerebral hypoxia, a condition of inadequate oxygen supply to the brain, is a central pathological feature of ischemic stroke and various neurodegenerative disorders. The almitrine-raubasine combination, a therapeutic agent, presents a dual-pronged pharmacological strategy to counteract the detrimental effects of cerebral hypoxia. Almitrine (B1662879), a respiratory stimulant, enhances systemic oxygenation, while raubasine (B4998273), a selective alpha-1 adrenoceptor antagonist, improves cerebral perfusion. Their synergistic action increases the bioavailability of oxygen and glucose to neural tissue, thereby preserving metabolic function and promoting neuronal survival under hypoxic stress. This technical guide elucidates the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways.

Core Neuroprotective Mechanisms of Action

The efficacy of the this compound combination stems from the complementary and synergistic actions of its components, targeting both systemic oxygen availability and local cerebral hemodynamics.

Almitrine: Enhancement of Arterial Oxygenation

Almitrine's primary role is to increase the amount of oxygen carried in the arterial blood. It achieves this by acting as an agonist for peripheral chemoreceptors located in the carotid bodies.[1] This stimulation mimics the body's natural response to hypoxemia, leading to several physiological effects:

-

Increased Ventilation: Stimulation of the carotid bodies triggers an increase in respiratory drive, enhancing ventilation.[2] This leads to a measurable rise in arterial oxygen partial pressure (PaO2) and hemoglobin oxygen saturation.[3][4][5]

-

Improved Ventilation/Perfusion (VA/Q) Matching: Almitrine helps to optimize the matching of air flow (ventilation) and blood flow (perfusion) within the lungs, leading to more efficient gas exchange and further improving blood oxygenation.[6]

-

Mitochondrial Support: By increasing oxygen availability, almitrine helps maintain the function of the mitochondrial respiratory chain in brain cells, which is severely compromised during hypoxia.[3][4]

Raubasine: Improvement of Cerebral Perfusion

Raubasine (also known as ajmalicine) addresses the critical issue of delivering oxygenated blood to the brain tissue. Its mechanism is centered on its properties as a vasodilator:

-

Selective Alpha-1 Adrenergic Antagonism: Raubasine selectively blocks alpha-1 adrenergic receptors located on the smooth muscle of cerebral blood vessels.[7][8] This action inhibits vasoconstriction, resulting in vasodilation.

-

Increased Cerebral Blood Flow (CBF): The resulting vasodilation improves cerebral microcirculation and increases overall cerebral blood flow.[9][10] This enhanced perfusion is crucial for delivering the oxygen-rich blood (provided by almitrine's action) as well as glucose to the energy-deprived neurons.[3][9]

Synergistic Neuroprotection

The combination of almitrine and raubasine creates a powerful synergistic effect that is more potent than either agent alone. The core of this synergy is the coupling of increased oxygen supply with enhanced cerebral delivery .[9][11] This dual action effectively counteracts the primary deficits of a hypoxic/ischemic event. The key outcomes of this synergy include:

-

Maintenance of Cerebral Metabolism: By ensuring a steady supply of oxygen and glucose, the combination helps maintain cerebral oxygen consumption (CMRO2) and spares cellular energy stores like ATP and glycogen, preventing the metabolic paralysis that leads to cell death.[3][9][11]

-

Protection Against Oxidative Stress: The combination helps mitigate the damage from peroxidative stress by supporting the function of key mitochondrial enzymes, such as cytochrome c oxidase and succinate (B1194679) dehydrogenase.[3][4]

-

Preservation of Neuronal Integrity: By maintaining metabolic homeostasis and reducing oxidative damage, the this compound combination preserves the structural and functional integrity of neurons, ultimately exerting a significant neuroprotective effect.[11]

Signaling Pathways and Mechanisms

The following diagrams illustrate the distinct and combined mechanisms of almitrine and raubasine.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies evaluating the efficacy of the this compound combination.

Table 1: Hemodynamic and Metabolic Effects in a Canine Model of Transient Cerebral Ischemia [9]

| Parameter | Control Group (Post-Ischemia) | This compound Group (Post-Ischemia) |

|---|---|---|

| Venous Cerebral Blood Flow (vCBF) | Decreased by >60% | Slightly Increased |

| Cerebral Perfusion Pressure (Perf P) | Decreased by 40% | Slightly Decreased (14%) |

| Cerebral Vascular Resistance (CVR) | Increased by 140% | Slightly Decreased (35%) |

| Cerebral O2 Consumption (CMRO2) | Decreased by 60% | Remained within Normal Range |

| Cerebral Venous PO2 (cvPO2) | Remained below hypoxic threshold (3.6 kPa) | Remained above hypoxic threshold |

Table 2: Clinical Efficacy in Post-Stroke Rehabilitation (3-Month Study) [12]

| Assessment Scale | Time Point | Placebo Group (Mean Change ± SD) | This compound Group (Mean Change ± SD) | p-value |

|---|---|---|---|---|

| Barthel Index (BI) | 1 Month | 3.3 ± 13.2 | 14.6 ± 13.8 | 0.01 |

| Barthel Index (BI) | 2 Months | 8.8 ± 14.0 | 19.3 ± 13.6 | 0.02 |

| Barthel Index (BI) | 3 Months | 10.7 ± 17.0 | 22.6 ± 14.7 | 0.02 |

| Neurological Deficit Scores (NFDS) | 1 Month | 1.9 ± 3.5 | 3.6 ± 3.2 | 0.034 |

Table 3: Effect on Hypoxic Ventilatory Response (HVR) in Patients with Chronic Air-Flow Obstruction [13]

| Parameter | Placebo | Almitrine |

|---|

| Isocapnic HVR (ΔVE/ΔSaO2) | -0.4 L/min/%SaO2 | -1.5 L/min/%SaO2 |

Experimental Protocols

In Vivo Model: Transient Global Cerebral Ischemia in Canines[9]

-

Objective: To investigate the effects of this compound on cerebral hemodynamics and metabolism following transient global ischemia.

-

Animal Model: Mongrel dogs.

-

Ischemia Induction: Anesthesia is induced, and the animal is ventilated. Transient global cerebral ischemia is induced by the bilateral clamping of both carotid and vertebral arteries for a duration of 10 minutes.

-

Monitoring: Key parameters such as cerebral venous PO2 (cvPO2) are monitored continuously. The onset of tissue hypoxia is defined by a cvPO2 threshold (e.g., 3.6 kPa).

-

Intervention: Following declamping, a control group receives standard ventilatory assistance. The treated group receives an intravenous infusion of almitrine plus raubasine, typically initiated when cvPO2 falls below the hypoxic threshold (approximately 80 minutes post-ischemia in the cited study).

-

Primary Outcome Measures: Continuous measurement of venous cerebral blood flow (vCBF), cerebral perfusion pressure (Perf P), cerebral vascular resistance (CVR), and cerebral oxygen consumption (CMRO2) over a period of approximately 2 hours post-intervention.

In Vitro Model: Hypoxia Induction in Neuronal Cell Cultures

This is a generalized protocol for screening neuroprotective agents against hypoxic injury, adaptable for testing this compound.

-

Objective: To determine the direct neuroprotective effects of a compound on neuronal cells under hypoxic conditions.

-

Cell Model: Use of relevant neuronal cell lines (e.g., human neuroblastoma SH-SY5Y, rat pheochromocytoma PC12) or primary cortical neuron cultures.[14][15]

-

Method 1: Chemical Hypoxia Induction: [16][17]

-

Culture cells to 70-80% confluency.

-

Prepare a fresh stock solution of Cobalt Chloride (CoCl2).

-

Treat cells with 100-150 µM CoCl2 in their standard culture medium. CoCl2 mimics hypoxia by stabilizing the transcription factor HIF-1α.[17]

-

Incubate for a defined period (e.g., 4, 8, or 24 hours) under standard incubator conditions (37°C, 5% CO2).

-

-

Method 2: Hypoxia Chamber Induction: [17][18]

-

Culture cells in plates to the desired confluency.

-

Place the culture plates inside a modular, airtight hypoxia chamber.

-

Purge the chamber with a certified pre-mixed hypoxic gas (e.g., 1% O2, 5% CO2, 94% N2) at a high flow rate (e.g., 20 L/min) for several minutes to displace the ambient air.[18]

-

Seal the chamber and place it in a standard 37°C incubator for the desired duration of hypoxic exposure.

-

-

Drug Intervention: Cells are pre-treated, co-treated, or post-treated with a range of concentrations of almitrine, raubasine, and their combination.

-

Outcome Measures:

-

Cell Viability: Quantified using assays such as MTT or LDH release.

-

Apoptosis: Assessed by measuring caspase-3/7 activity, TUNEL staining, or Annexin V flow cytometry.

-

Mechanism: Confirmation of hypoxic state and drug effect via Western blot for HIF-1α stabilization and other relevant protein markers.

-

Conclusion

The this compound combination offers a robust and synergistic mechanism for neuroprotection in the context of cerebral hypoxia. By simultaneously increasing the oxygen content of arterial blood and enhancing its delivery to the brain, this therapy directly counteracts the core pathological insults of ischemia. Quantitative data from animal models and clinical studies demonstrate significant improvements in cerebral hemodynamics, metabolism, and functional outcomes. The distinct yet complementary modes of action make this combination a compelling therapeutic strategy for managing conditions underpinned by cerebral hypoxia, such as post-stroke recovery and age-related cognitive decline.[19] Further research utilizing detailed in vitro and in vivo protocols will continue to refine our understanding of its full therapeutic potential.

References

- 1. Almitrine bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Respiratory stimulation by almitrine during acute or chronic hypoxia/hypercapnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological features of an this compound combination. Activity at cerebral levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Almitrine improves oxygenation when both awake and asleep in patients with hypoxia and carbon dioxide retention caused by chronic bronchitis and emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacological properties of almitrine dimesylate. Effects on the ventilation-perfusion ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the alpha 1 and alpha 2-adrenoceptor-mediated pressor response in pithed rats by raubasine, tetrahydroalstonine and akuammigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Curative effect of an this compound combination in the postischemic syndrome following transient cerebral ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Pharmacological approach to a treatment of senescence and cerebrovascular deficiencies related to hypoxia. Application to 5023 SE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of the therapeutic activity of a combination of almitrine and raubasine on functional rehabilitation following ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Almitrine increases the steady-state hypoxic ventilatory response in hypoxic chronic air-flow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental Models for Testing the Efficacy of Pharmacological Treatments for Neonatal Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. stemcell.com [stemcell.com]

- 19. Clinical efficacy of this compound. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Impact of Almitrine-Raubasine on Cerebral Hemodynamics and Oxygenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of almitrine (B1662879) and raubasine (B4998273) presents a unique therapeutic strategy aimed at mitigating the complex pathophysiology of cerebral ischemia and age-related cognitive decline. This technical guide provides an in-depth analysis of the synergistic mechanisms by which this drug combination enhances cerebral blood flow and oxygenation. Almitrine, a respiratory stimulant, improves arterial oxygen saturation, while raubasine, a vasodilator, acts on the cerebral microvasculature. Together, they work to restore metabolic homeostasis in brain tissue. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

The therapeutic efficacy of the almitrine-raubasine combination is rooted in the complementary pharmacological actions of its individual components. Almitrine primarily enhances systemic oxygen availability, while raubasine improves its delivery to cerebral tissues.

Almitrine: Augmenting Arterial Oxygen Content

Almitrine acts as a respiratory stimulant by increasing the sensitivity of peripheral chemoreceptors, specifically the glomus cells located in the carotid bodies, to arterial oxygen tension.[1] This heightened sensitivity leads to an increased respiratory drive, resulting in improved alveolar ventilation and a subsequent increase in arterial partial pressure of oxygen (PaO2) and hemoglobin oxygen saturation.[2]

Raubasine (Ajmalicine): Enhancing Cerebral Perfusion

Raubasine, also known as ajmalicine, is an alkaloid with vasodilatory properties.[3] Its primary mechanism in the context of cerebral hemodynamics is the antagonism of alpha-1 adrenergic receptors located on vascular smooth muscle cells in cerebral arterioles.[4] By blocking these receptors, raubasine inhibits norepinephrine-mediated vasoconstriction, leading to vasodilation and an increase in cerebral blood flow.[5] This action is particularly beneficial in improving microcirculation.[6]

Synergistic Effects on Cerebral Metabolism

The combined administration of almitrine and raubasine results in a synergistic effect that enhances both the availability and uptake of oxygen and glucose in cerebral tissues.[2] Studies have shown that the combination increases the cerebral arterio-venous differences for both oxygen and glucose.[2] Furthermore, the combination has been observed to positively influence cerebral mitochondrial function by mitigating age-related declines in key metabolic enzymes such as phosphofructokinase, pyruvate (B1213749) dehydrogenase, and citrate (B86180) synthase.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of the this compound combination on cerebral blood flow, oxygenation, and metabolism from key preclinical and clinical studies.

Table 1: Effects on Cerebral Blood Flow and Oxygen Metabolism in Stroke Patients (PET Study) [8]

| Parameter | Healthy Hemisphere | Injured Hemisphere | Epicenter of Lesion |

| Cerebral Blood Flow (CBF) | +3% | +13% | Significant Increase |

| Oxygen Metabolic Rate (CMRO2) | - | - | +3.6% |

Data from a pilot study in five patients with cerebral ischemia, measured before and after a 90-minute intravenous perfusion of almitrine bismesilate (15 mg) and raubasine (5 mg).[8]

Table 2: Hemodynamic and Metabolic Effects in a Canine Model of Transient Cerebral Ischemia [9]

| Parameter | Control Group (Post-Ischemia) | This compound Treated Group (Post-Ischemia) |

| Venous Cerebral Blood Flow (vCBF) | Decreased by >60% | Slightly Increased |

| Cerebral Perfusion Pressure (Perf P) | Decreased by 40% | Slightly Decreased (14%) |

| Cerebral Vascular Resistance (CVR) | Increased by 140% | Slightly Decreased (35%) |

| Cerebral Oxygen Consumption (CMRO2) | Decreased by 60% | Remained within normal range |

| Cerebral Venous PO2 (cvPO2) | Remained below hypoxic threshold (3.6 kPa) | Remained above hypoxic threshold |

Data from a study in mongrel dogs following 10 minutes of transient cerebral ischemia and subsequent treatment.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing the effects of this compound.

Raubasine's Mechanism of Action on Cerebral Vasculature

Almitrine's Mechanism of Action in Carotid Body Glomus Cells

Experimental Workflow for Assessing Cerebral Blood Flow Velocity

References

- 1. TCD protocol (9C) - Manual of Neurosonology [cambridge.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Video: Functional Transcranial Doppler Ultrasound for Monitoring Cerebral Blood Flow [jove.com]

- 4. This compound combination for dementia | Cochrane [cochrane.org]

- 5. The functional role of the alpha-1 adrenergic receptors in cerebral blood flow regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. karger.com [karger.com]

- 8. Doppler Trans-Cranial Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. asnweb.org [asnweb.org]

Preclinical Evidence for Almitrine-Raubasine in Cognitive Decline Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of the almitrine-raubasine combination in various models of cognitive decline. It is designed to be an in-depth resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacological effects, experimental validation, and proposed mechanisms of action of this drug combination.

Core Pharmacological Effects

The this compound combination, also known as S 4992 or Duxil, exerts its neuroprotective and cognitive-enhancing effects through a multi-targeted mechanism of action. Preclinical studies have elucidated its influence on several key physiological and pathological processes implicated in cognitive decline.

Almitrine (B1662879) , a respiratory stimulant, primarily enhances arterial oxygenation. Raubasine , an alpha-2 adrenergic receptor antagonist, improves cerebral microcirculation. Together, they create a synergistic effect that addresses the multifaceted nature of age-related and ischemia-induced cognitive impairments.

The primary mechanisms of action identified in preclinical models include:

-

Enhanced Cerebral Oxygenation and Metabolism: The combination increases arterial oxygen partial pressure (PaO2) and hemoglobin oxygen saturation, leading to improved oxygen availability in the brain.[1] This is complemented by an increase in cerebral glucose uptake, providing essential fuel for neuronal activity.[1]

-

Improved Cerebral Hemodynamics: In models of cerebral ischemia, this compound has been shown to increase cerebral blood flow (CBF), reduce cerebrovascular resistance (CVR), and maintain cerebral perfusion pressure (Perf P), thereby counteracting post-ischemic hypoperfusion.[2]

-

Neurotransmitter Modulation: The drug combination has been observed to increase the concentration of noradrenaline metabolites, suggesting a modulatory effect on the noradrenergic system, which plays a crucial role in attention and arousal.

-

Mitochondrial Protection: Both components of the combination act at the mitochondrial level to counteract age-related declines in key metabolic enzymes and mitigate the effects of peroxidative stress.

-

Enhanced Neuronal Activity: Studies have demonstrated that this compound can increase EEG power in specific frequency bands in aged rats, suggesting a restoration of more youthful patterns of cortical electrical activity.[3]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in various models of cognitive decline.

Table 1: Effects of this compound on Learning, Memory, and Cholinergic Activity in a Rat Model of Chronic Episodic Hypoxia

| Parameter | Experimental Group | Treatment | Outcome | Significance | Reference |

| Learning & Memory | Chronic Episodic Hypoxia (EHYP) Rats | This compound (0.03 tablets/250 g body weight, Bid) | Improved performance in passive avoidance test compared to untreated EHYP rats. | p < 0.01 | [4] |

| Choline (B1196258) Acetyltransferase (ChAT) Activity | Chronic Episodic Hypoxia (EHYP) Rats | This compound (0.03 tablets/250 g body weight, Bid) | Increased ChAT activity in cerebral cortex, hippocampus, and striatum compared to untreated EHYP rats. | p < 0.05 | [4] |

Table 2: Effects of this compound on Cerebral Hemodynamics in a Canine Model of Transient Cerebral Ischemia

| Parameter | Control Group (Post-Ischemia) | Treated Group (this compound, Post-Ischemia) | Change from Pre-Ischemic Values (Treated Group) | Reference |

| Venous Cerebral Blood Flow (vCBF) | Decreased by >60% | Slightly increased | - | [2] |

| Cerebral Perfusion Pressure (Perf P) | Decreased by 40% | Slightly decreased by 14% | - | [2] |

| Cerebrovascular Resistance (CVR) | Increased by 140% | Slightly decreased by 35% | - | [2] |

| Cerebral Metabolic Rate of Oxygen (CMRO2) | Decreased by 60% | Remained within the normal range | - | [2] |

Table 3: Effects of this compound on EEG Power Spectrum in Aged Rats

| EEG Frequency Band | Treatment | Animal Model | Observation | Significance | Reference |

| 7-30 Hz | Almitrine (7.5 mg/kg) + Raubasine (2.5 mg/kg) | Old Rats (22 months) | Increased EEG power; more marked variation than in young rats. | Not specified | [3] |

| 10-20 Hz | Raubasine (2.5 mg/kg) | Old Rats (22 months) | Increased EEG power; significantly greater effect than in young rats. | Not specified | [3] |

| Low-frequency range | Almitrine (7.5 mg/kg) | Old Rats (22 months) | Increased EEG power. | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Passive Avoidance Test for Learning and Memory in Rats

This protocol is adapted from standard passive avoidance procedures used in rodent models of cognitive impairment.[5][6][7]

Objective: To assess the effect of this compound on long-term memory in a rat model of chronic episodic hypoxia.

Apparatus: A two-compartment passive avoidance apparatus. One compartment is brightly lit and the other is dark, connected by a small opening with a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Habituation (Day 1):

-

Place each rat in the lit compartment and allow it to explore for 60 seconds.

-

Open the guillotine door and allow the rat to enter the dark compartment.

-

Once the rat has fully entered the dark compartment, close the door.

-

No foot shock is delivered during this phase.

-

Return the rat to its home cage.

-

-

Training (Acquisition Trial - Day 2):

-

Place the rat in the lit compartment.

-

After a 10-second acclimation period, open the guillotine door.

-

When the rat enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

-

Record the latency to enter the dark compartment.

-

Return the rat to its home cage 30 seconds after the shock.

-

-

Testing (Retention Trial - Day 3, typically 24 hours after training):

-

Place the rat in the lit compartment.

-

After a 10-second acclimation period, open the guillotine door.

-

Measure the step-through latency, which is the time it takes for the rat to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.

-

A cut-off time (e.g., 300 seconds) is typically used.

-

Drug Administration: this compound is administered orally (e.g., via gavage) at the specified dose (0.03 tablets/250 g body weight, twice daily) for a designated period before and during the behavioral testing.[4]

Choline Acetyltransferase (ChAT) Activity Assay in Rat Brain Tissue

This protocol outlines a common method for measuring the activity of ChAT, a key enzyme in acetylcholine (B1216132) synthesis, in brain homogenates.[8][9][10]

Objective: To determine the effect of this compound on ChAT activity in different brain regions of rats subjected to chronic episodic hypoxia.

Materials:

-

Brain tissue (cerebral cortex, hippocampus, striatum)

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose (B13894) and protease inhibitors)

-

Reaction mixture containing:

-

Acetyl-Coenzyme A

-

Choline chloride

-

Physostigmine (an acetylcholinesterase inhibitor)

-

Triton X-100

-

Bovine serum albumin

-

-

Radiolabeled acetyl-CoA (e.g., [1-14C]-acetyl-CoA) for radiometric assay or a colorimetric detection reagent for non-radiometric assays.

-

Scintillation counter or spectrophotometer.

Procedure:

-

Tissue Preparation:

-

Euthanize the rat and rapidly dissect the desired brain regions on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Collect the supernatant for the assay.

-

-

Enzymatic Reaction:

-

In a reaction tube, combine the brain homogenate supernatant with the reaction mixture.

-

Initiate the reaction by adding the substrate (acetyl-CoA and choline).

-

Incubate the mixture at 37°C for a specific duration (e.g., 30 minutes).

-

-

Detection:

-

Radiometric Method: Stop the reaction and quantify the amount of radiolabeled acetylcholine formed using a scintillation counter.

-

Colorimetric Method: Stop the reaction and add a chromogenic reagent that reacts with the coenzyme A (CoA) produced during the reaction. Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the ChAT activity, typically expressed as nanomoles of acetylcholine produced per milligram of protein per hour.

-

EEG Recording and Power Spectral Analysis in Rats

This protocol describes the methodology for recording and analyzing electroencephalogram (EEG) signals in conscious, freely moving rats.[11][12]

Objective: To evaluate the effects of this compound on cortical electrical activity in young and aged rats.

Surgical Procedure (Electrode Implantation):

-

Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Secure the rat in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small burr holes over the desired cortical areas (e.g., frontal cortex, hippocampus) for the placement of recording electrodes (e.g., stainless steel screws).

-

Implant a reference electrode in a neutral area, such as over the cerebellum.

-

Secure the electrodes and a head-mounted pedestal to the skull using dental cement.

-

Allow the animal to recover from surgery for at least one week.

EEG Recording:

-

Place the rat in a recording chamber and connect the head-mounted pedestal to a preamplifier and EEG recording system.

-

Allow the rat to acclimate to the recording environment.

-

Record baseline EEG activity for a specified period.

-

Administer almitrine, raubasine, or the combination intraperitoneally at the desired doses.[3]

-

Record EEG activity continuously for a defined post-injection period.

Power Spectral Analysis:

-

Digitize the analog EEG signal at an appropriate sampling rate (e.g., 256 Hz or higher).

-

Use a Fast Fourier Transform (FFT) algorithm to analyze epochs of the EEG signal and calculate the power spectrum.

-

Divide the power spectrum into different frequency bands (e.g., delta: 1-4 Hz, theta: 4-8 Hz, alpha: 8-12 Hz, beta: 12-30 Hz).

-

Calculate the absolute or relative power in each frequency band.

-

Compare the power spectra before and after drug administration to determine the drug's effects.

Transient Cerebral Ischemia Model in Dogs

This protocol details a model of transient global cerebral ischemia in dogs to study the effects of this compound on post-ischemic cerebral hemodynamics.[2]

Objective: To assess the efficacy of this compound in mitigating the hemodynamic and metabolic consequences of transient cerebral ischemia.

Surgical Procedure:

-

Anesthetize the mongrel dog and maintain anesthesia throughout the surgical procedure.

-

Surgically expose the common carotid arteries and vertebral arteries.

-